molecular formula C7H11NO2 B8688624 3,5-Dimethylpiperidine-2,6-dione CAS No. 25115-68-8

3,5-Dimethylpiperidine-2,6-dione

Cat. No. B8688624
CAS RN: 25115-68-8
M. Wt: 141.17 g/mol
InChI Key: ZEXPHTSQVNXUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05218068

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23].CN(C)C=O>>[CH3:23][CH:22]1[CH2:24][CH:10]([CH3:11])[C:9](=[O:13])[NH:26][C:21]1=[O:25].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
225 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Quantity
122 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced, along with 50 percent
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The polymer was recovered by precipitation in methanol

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)NC(C(C1)C)=O
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Type
product
Smiles
C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05218068

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23].CN(C)C=O>>[CH3:23][CH:22]1[CH2:24][CH:10]([CH3:11])[C:9](=[O:13])[NH:26][C:21]1=[O:25].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
225 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Quantity
122 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced, along with 50 percent
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The polymer was recovered by precipitation in methanol

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)NC(C(C1)C)=O
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Type
product
Smiles
C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05218068

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23].CN(C)C=O>>[CH3:23][CH:22]1[CH2:24][CH:10]([CH3:11])[C:9](=[O:13])[NH:26][C:21]1=[O:25].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
225 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Quantity
122 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced, along with 50 percent
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The polymer was recovered by precipitation in methanol

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)NC(C(C1)C)=O
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Name
Type
product
Smiles
C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.